

Application Notes and Protocols for 4-Bromo-2,5-difluorobenzenesulfonamide Derivatives

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Compound of Interest

Compound Name:	4-Bromo-2,5-difluorobenzenesulfonamide
Cat. No.:	B1272165

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Introduction

This document provides a detailed overview of the potential biological activities of **4-Bromo-2,5-difluorobenzenesulfonamide** derivatives. While specific research on a broad series of these particular derivatives is limited in publicly available literature, this guide extrapolates from the well-documented activities of structurally related sulfonamides to provide potential applications and detailed experimental protocols for their evaluation. The sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, exhibiting antimicrobial, anticancer, and enzyme inhibitory activities. The presence of bromine and difluoro-substitutions on the phenyl ring is anticipated to modulate these biological effects, potentially enhancing potency, selectivity, and pharmacokinetic properties.

Potential Biological Activities and Data Presentation

Based on the activities of analogous compounds, **4-Bromo-2,5-difluorobenzenesulfonamide** derivatives are promising candidates for investigation in several therapeutic areas. Below are tables summarizing the biological activities of structurally related bromo- and fluoro-substituted benzenesulfonamide derivatives.

Note: The following data is for analogous compounds and should be considered as a guide for the potential activity of **4-Bromo-2,5-difluorobenzenesulfonamide** derivatives.

Table 1: Antimicrobial Activity of Related Sulfonamide Derivatives

Compound ID	Modification	Target Organism	MIC (µg/mL)	Reference
1	3/4-bromo benzohydrazide derivative	Various Bacteria	Not specified in abstract	[1]
2	N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamide	S. aureus	32	[1]
3	N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamide	S. aureus	64	[1]
4	Sulfonamide with coumarin moiety	Various Bacteria/Fungi	No remarkable activity	[1]

Table 2: Enzyme Inhibitory Activity of Related Sulfonamide Derivatives

Compound ID	Target Enzyme	IC50 (µM)	Reference
5	Carbonic Anhydrase II	Lower than acetazolamide	[1]
6	CDK9	0.0038	[2]
7	α-glucosidase	Not specified in abstract	[3]
8	Carbonic Anhydrase I	13.7-32.7 mM	[3]
9	Carbonic Anhydrase II	0.65-1.26 mM	[3]

Table 3: Anticancer Activity of Related Sulfonamide Derivatives

Compound ID	Cell Line	IC50 (μM)	Reference
10	HCT116	1.20	[1]
11	MV4-11	Not specified in abstract	[2]
12	Various Tumor Cells	Not specified in abstract	[2]
13	A549, MCF-7, HeLa	0.95–1.57	[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of **4-Bromo-2,5-difluorobenzenesulfonamide** derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity

This protocol is based on the broth microdilution method.

a. Materials:

- Test compounds (**4-Bromo-2,5-difluorobenzenesulfonamide** derivatives)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

b. Procedure:

- Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
- Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Serial Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plates to achieve a range of concentrations (e.g., 256 μ g/mL to 0.5 μ g/mL).
- Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay for measuring the inhibition of CA activity.

a. Materials:

- Human Carbonic Anhydrase isoenzymes (e.g., hCA I, hCA II)
- Test compounds
- p-Nitrophenyl acetate (p-NPA) as substrate
- Tris-HCl buffer (pH 7.4)
- 96-well microtiter plates
- Spectrophotometer

b. Procedure:

- Preparation of Reagents: Prepare a solution of the CA enzyme in Tris-HCl buffer. Dissolve the test compounds in DMSO to create a stock solution and then dilute to various concentrations. Prepare a solution of p-NPA in a minimal amount of organic solvent and dilute with buffer.
- Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the test compound solution at various concentrations.
- Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add the p-NPA substrate solution to each well to start the enzymatic reaction.
- Measurement: Immediately measure the change in absorbance at 400 nm over time. The hydrolysis of p-NPA by CA produces p-nitrophenol, which is a yellow-colored product.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Protocol for MTT Assay - Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

a. Materials:

- Cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

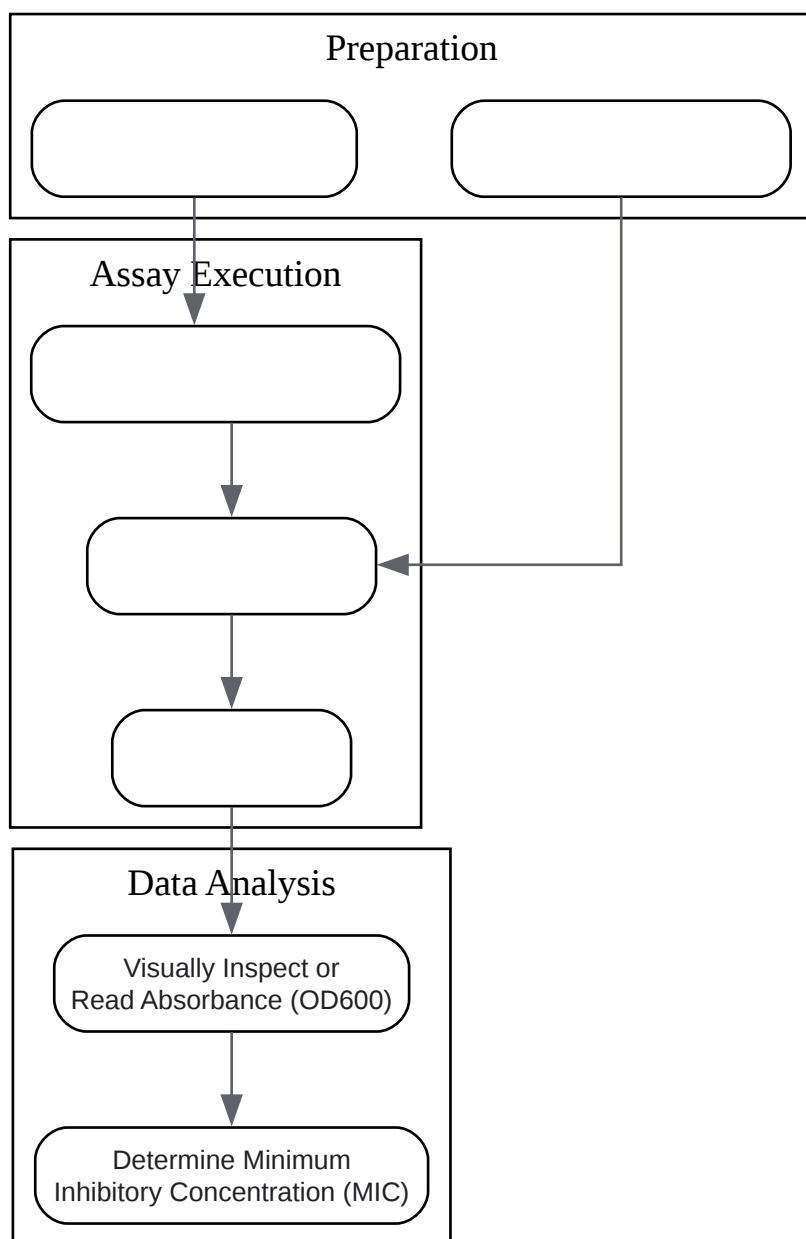
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- CO2 incubator
- Microplate reader

b. Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
- Compound Treatment: Treat the cells with various concentrations of the **4-Bromo-2,5-difluorobenzenesulfonamide** derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations: Workflows and Signaling Pathways

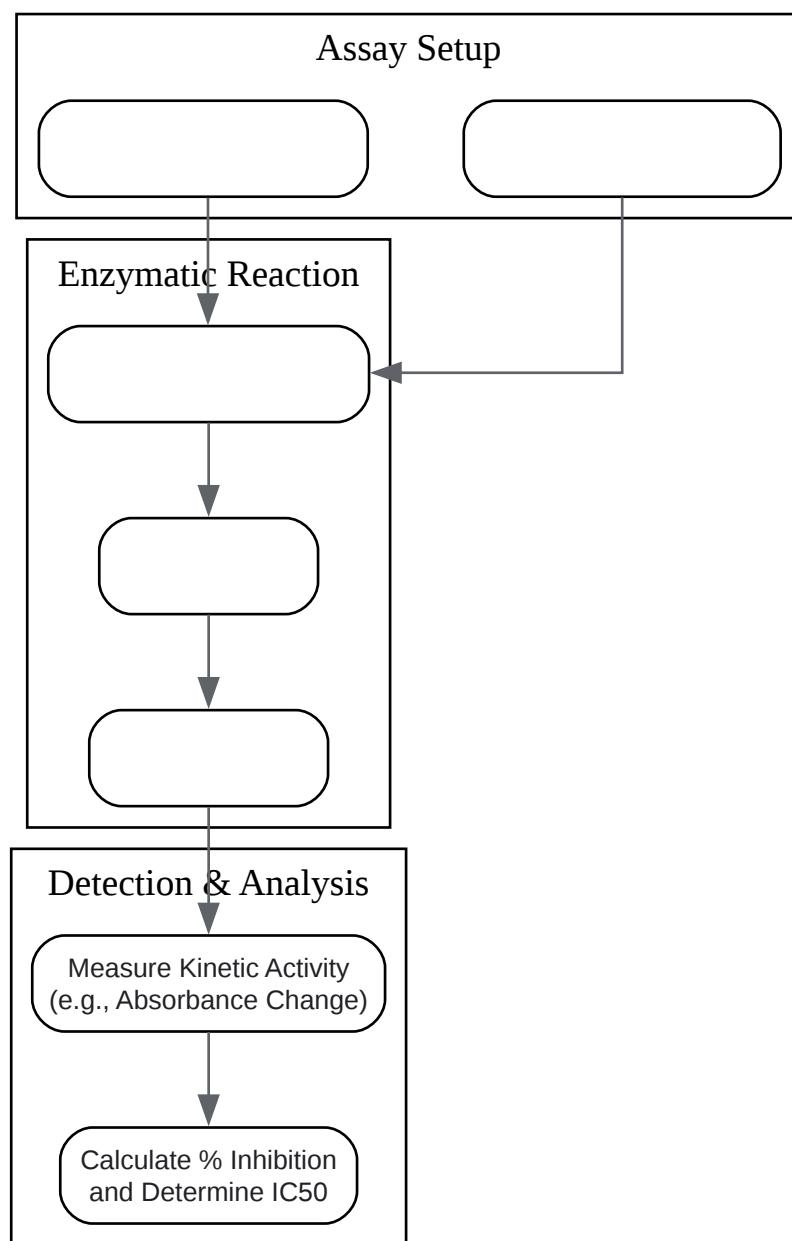
Experimental Workflow for Antimicrobial Susceptibility Testing



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

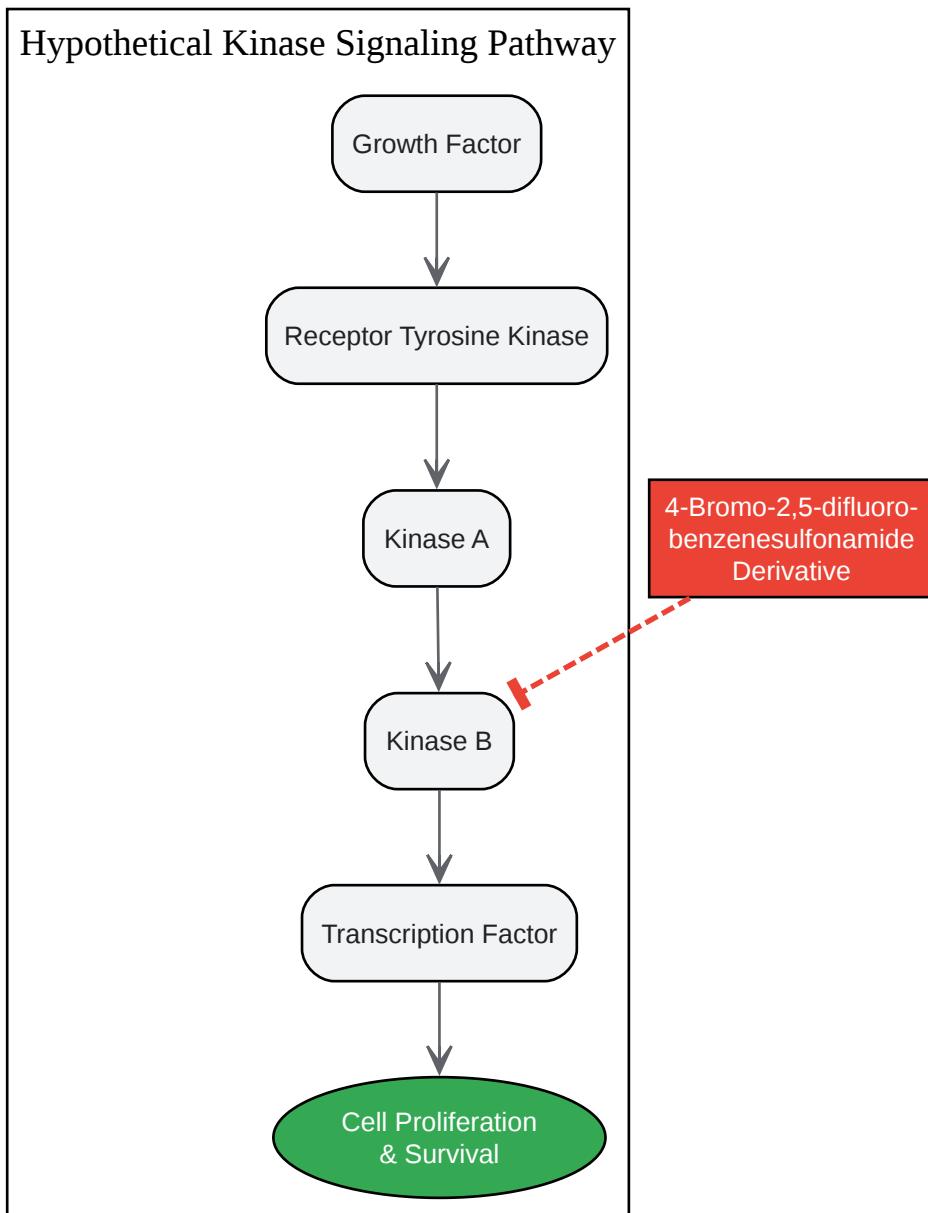
General Workflow for Enzyme Inhibition Assay



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Caption: General workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of a kinase signaling pathway.

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